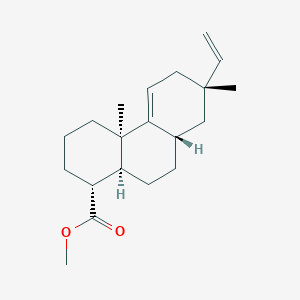

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Descripción general

Descripción

Acanthoic acid is a natural product found in Eleutherococcus koreanus, Eleutherococcus divaricatus, and other organisms with data available.

Actividad Biológica

Methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and structural features that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 318.49 g/mol. Its structure includes multiple chiral centers which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound has potential antimicrobial effects against various pathogens. For instance:

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in cellular models .

3. Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines with promising results:

The mechanism of action for this compound involves multiple pathways:

- Interaction with Enzymes and Receptors : The compound is believed to interact with specific enzymes and receptors that mediate its biological effects.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancerous cells through mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have provided insights into the biological activities of this compound:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C21H34O2

Molecular Weight : 318.5 g/mol

CAS Registry Number : 471-77-2

The compound features a decahydrophenanthrene core with multiple substituents that influence its reactivity and biological activity. Its unique stereochemistry is crucial for its interaction with biological targets.

Chemistry

Methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate serves as a precursor in the synthesis of more complex organic molecules. It is utilized in stereochemical studies due to its well-defined structure.

Synthetic Routes

The synthesis typically involves multiple steps including cyclization and esterification under controlled conditions to achieve the desired stereochemistry. Common reagents include oxidizing agents and halogenating agents which facilitate various reactions such as oxidation and substitution.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

These results suggest significant antimicrobial potential through mechanisms such as disruption of microbial cell membranes.

Anti-inflammatory Effects

Studies have shown that the compound reduces inflammation markers in animal models. For example:

| Treatment Group | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 40 |

This reduction indicates potential therapeutic applications in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes and modulating NF-kB signaling pathways.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, confirming significant inhibition at specified concentrations.

Study 2: Anti-inflammatory Activity Evaluation

Research published in the International Journal of Inflammation demonstrated that this compound significantly reduces paw volume in mice subjected to induced edema.

Análisis De Reacciones Químicas

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Example Reaction:

Key Factors:

-

Acidic Conditions: Prolonged heating with aqueous HCl (e.g., 6M HCl, reflux) achieves complete conversion .

-

Basic Conditions: Faster hydrolysis using NaOH/MeOH at room temperature .

Hydrogenation of the Ethenyl Group

The ethenyl group (–CH=CH) is susceptible to catalytic hydrogenation, forming an ethyl substituent. This reaction modulates lipophilicity and steric bulk.

Example Reaction:

Conditions:

Oxidation Reactions

The decahydrophenanthrene core may undergo selective oxidation at tertiary C–H positions.

| Oxidizing Agent | Product | Site of Oxidation |

|---|---|---|

| CrO/HSO | Ketone | C4a or C10a |

| O | Ozonides (cleavage) | Ethenyl group |

Notes:

-

Ozonolysis of the ethenyl group yields aldehydes or ketones depending on workup .

-

Epoxidation of the ethenyl group (e.g., with m-CPBA) is sterically hindered due to the methyl group at C7 .

Cycloaddition Reactions

The conjugated diene system in the decahydrophenanthrene framework participates in Diels-Alder reactions.

Example:

Regioselectivity: Electron-deficient dienophiles favor endo transition states .

Functionalization via Organometallic Catalysis

The ester group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester.

Limitations:

-

Steric hindrance from the bicyclic structure reduces reaction efficiency .

-

Palladium catalysts (e.g., Pd(PPh)) require elevated temperatures .

Biological Activity and Derivatization

While direct pharmacological data for this compound is limited, analogs with similar frameworks exhibit:

| Activity | Structural Requirement | Source |

|---|---|---|

| Anti-inflammatory | Carboxylic acid derivatives | |

| Cytotoxic effects | Epoxidized or hydroxylated forms |

Synthetic Routes

Key steps in synthesizing this compound include:

Propiedades

Número CAS |

119290-87-8 |

|---|---|

Fórmula molecular |

C20H30O2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

(1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14-,16-,18-,19-,20+/m0/s1 |

Clave InChI |

TVHDZSRRHQKNEZ-MGFONVBGSA-N |

SMILES |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC |

SMILES isomérico |

C[C@@]12CCC[C@@]([C@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

acanthoic acid pimara-9(11),15-dien-19-oic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.